trans-4-({[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-({[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzotriazinone moiety and a cyclohexanecarboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-({[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the reaction of 4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl chloride with trans-4-aminomethylcyclohexanecarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Trans-4-({[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzotriazinone moiety to its reduced form.
Substitution: The compound can participate in substitution reactions, particularly at the benzotriazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could produce a reduced benzotriazinone derivative.
Scientific Research Applications
Trans-4-({[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-4-({[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzotriazinone moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate
- Methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate
Uniqueness
Trans-4-({[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H22N4O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H22N4O4/c1-11(22-17(24)14-4-2-3-5-15(14)20-21-22)16(23)19-10-12-6-8-13(9-7-12)18(25)26/h2-5,11-13H,6-10H2,1H3,(H,19,23)(H,25,26)/t11-,12?,13?/m0/s1 |
InChI Key |
ATCDLPFBFFTSRV-HIFPTAJRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC1CCC(CC1)C(=O)O)N2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(C(=O)NCC1CCC(CC1)C(=O)O)N2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.